1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

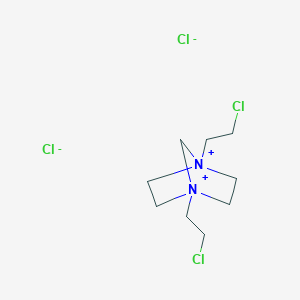

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride (DABCO) is a quaternary ammonium compound that has been widely used in scientific research. It is a synthetic compound that has a bicyclic structure and two chloroethyl groups attached to the nitrogen atoms. DABCO is a water-soluble compound and is commonly used as a reagent in organic synthesis.

Mecanismo De Acción

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride acts as a nucleophilic catalyst in organic synthesis reactions. It can activate electrophilic substrates by forming a complex with them. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can also act as a base and deprotonate acidic substrates. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can form hydrogen bonds with substrates and stabilize transition states.

Biochemical and Physiological Effects

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride is rapidly metabolized and excreted from the body. It does not accumulate in tissues and organs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has several advantages for lab experiments. It is a water-soluble compound and can be easily handled in an aqueous environment. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride is also commercially available and relatively inexpensive. However, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has some limitations. It can be sensitive to air and moisture and should be stored in a dry and inert atmosphere. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can form complexes with metal ions and should be used with caution in metal-catalyzed reactions.

Direcciones Futuras

There are several future directions for the research and development of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride. One area of interest is the use of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride in the synthesis of new materials such as metal-organic frameworks and porous polymers. Another area of interest is the development of new catalytic reactions using 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride as a catalyst. In addition, the biochemical and physiological effects of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride should be further studied to assess its potential as a therapeutic agent.

Conclusion

In conclusion, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride (1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride) is a synthetic compound that has been widely used in scientific research. It is a water-soluble compound that is commonly used as a reagent in organic synthesis. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride acts as a nucleophilic catalyst and can activate electrophilic substrates. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has low toxicity and is rapidly metabolized and excreted from the body. The future directions for the research and development of 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride include the synthesis of new materials, the development of new catalytic reactions, and the assessment of its potential as a therapeutic agent.

Métodos De Síntesis

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride can be synthesized by reacting 1,4-diazabicyclo[2.2.1]heptane (DAB) with 2-chloroethanol in the presence of hydrochloric acid. The reaction yields 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride as a white crystalline solid. The synthesis method is simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has been used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has also been used as a reagent in the synthesis of pharmaceutical compounds, agrochemicals, and polymers. In addition, 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride has been used in the development of new materials such as metal-organic frameworks and porous polymers.

Propiedades

Número CAS |

15567-82-5 |

|---|---|

Nombre del producto |

1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane dichloride |

Fórmula molecular |

C9H18Cl4N2 |

Peso molecular |

296.1 g/mol |

Nombre IUPAC |

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;dichloride |

InChI |

InChI=1S/C9H18Cl2N2.2ClH/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;;/h1-9H2;2*1H/q+2;;/p-2 |

Clave InChI |

VDCZPOROZFZZTE-UHFFFAOYSA-L |

SMILES |

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[Cl-].[Cl-] |

SMILES canónico |

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[Cl-].[Cl-] |

Números CAS relacionados |

1020-94-6 (diperchlorate) |

Sinónimos |

1,4-bis(2'-chloroethyl)-1,4-diazabicyclo(2.2.1)heptane 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo(2.2.1)heptane diperchlorate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)